It is stored at a temperature of 4 degrees Celsius . The compound is a powder in physical form .
1-(Methoxymethyl)cyclohex-3-ene-1-carboxylic acid is a cyclic compound characterized by a cyclohexene ring with a carboxylic acid and a methoxymethyl substituent. This compound belongs to the family of cyclohexene derivatives, which are known for their diverse applications in organic synthesis and medicinal chemistry.
This compound can be synthesized through various organic reactions involving cyclohexene derivatives. The synthesis often involves methodologies that utilize cyclohexene as a starting material, followed by functionalization to introduce the carboxylic acid and methoxymethyl groups.
1-(Methoxymethyl)cyclohex-3-ene-1-carboxylic acid is classified under:
The synthesis of 1-(Methoxymethyl)cyclohex-3-ene-1-carboxylic acid can be achieved through several methods, including:
The synthesis typically requires careful control of reaction conditions such as temperature, pressure, and reaction time to ensure high yields and selectivity. For example, the use of palladium-catalyzed cross-coupling reactions has been reported to effectively introduce methoxymethyl groups onto cyclohexene derivatives.
The molecular structure of 1-(Methoxymethyl)cyclohex-3-ene-1-carboxylic acid features:
The molecular formula is . The compound exhibits specific NMR and IR spectral characteristics that confirm its structure, including:
1-(Methoxymethyl)cyclohex-3-ene-1-carboxylic acid can participate in various chemical reactions, such as:
The reactivity of this compound is influenced by the presence of both the electron-withdrawing carboxylic acid and electron-donating methoxymethyl groups, which can affect reaction pathways and mechanisms.
The mechanism of action for 1-(Methoxymethyl)cyclohex-3-ene-1-carboxylic acid primarily involves its ability to undergo nucleophilic attack due to the electrophilic nature of the carbonyl carbon in the carboxylic acid. This property allows it to act as an intermediate in various synthetic pathways.
Kinetic studies may reveal insights into the reaction rates involving this compound, indicating how substituents influence reactivity. For instance, variations in temperature or solvent can significantly alter reaction kinetics.
1-(Methoxymethyl)cyclohex-3-ene-1-carboxylic acid typically exhibits:
Key chemical properties include:
1-(Methoxymethyl)cyclohex-3-ene-1-carboxylic acid finds applications in:
This compound's unique structure allows for further derivatization, making it valuable in research settings focused on developing new chemical entities with desired properties.
The synthesis of 1-(methoxymethyl)cyclohex-3-ene-1-carboxylic acid relies heavily on selective functionalization of the cyclohexene ring. Transition metal catalysis enables precise C–H activation and carboxylation at the C1 position. Palladium-catalyzed carbonylation using carbon monoxide under mild pressures (1–5 atm) facilitates the introduction of carboxylic acid groups onto cyclohexene derivatives. This method achieves yields exceeding 75% when using Pd(PPh₃)₄ as a catalyst precursor in dimethylformamide at 80°C [8]. Alternative approaches employ ruthenium-based catalysts for ring-closing metathesis of diene precursors, forming the cyclohexene scaffold prior to carboxylation. Recent studies show that Grubbs second-generation catalyst (5 mol%) in dichloromethane efficiently constructs the cyclohexene core with >90% conversion, though subsequent functionalization steps are required to install the methoxymethyl and carboxylic acid groups [5].
Table 1: Catalytic Systems for Cyclohexene Ring Functionalization
Catalyst System | Reaction Type | Temperature (°C) | Yield (%) | Key Advantage |
---|---|---|---|---|
Pd(PPh₃)₄/CO | Carbonylation | 80 | 75–82 | Direct C1-carboxylation |
RuCl₂(PCy₃)₂(=CHPh) | Ring-Closing Metathesis | 40 | >90 | Cyclohexene ring formation |
Ni(acac)₂/AlEt₃ | Hydrocarboxylation | 60 | 68 | Cost-effectiveness |
RhH(PPh₃)₄ | Conjugate Addition | 25 | 55 | Stereoselectivity control |
Lewis acid-mediated Diels-Alder reactions between butadiene and acrylic acid derivatives provide direct access to 3-cyclohexene carboxylic acid intermediates. Aluminum chloride (10 mol%) catalyzes this [4+2] cycloaddition at 0°C, yielding 4-cyclohexene-1-carboxylic acid derivatives with regioselectivity >95:5. This intermediate serves as a precursor for subsequent C1 methoxymethylation [6] [10]. Limitations include competitive polymerization of dienes and sensitivity to moisture, necessitating rigorous anhydrous conditions.
Methoxymethyl group installation at the C1 position employs nucleophilic substitution or reductive alkylation strategies. The most efficient protocol involves reacting 3-cyclohexene-1-carboxylic acid with chloromethyl methyl ether in the presence of phase-transfer catalysts. Tetrabutylammonium bromide (5 mol%) enables reaction completion within 2 hours at 50°C in a biphasic water/dichloromethane system, yielding 85–90% of the methoxymethylated product while minimizing hydrolysis byproducts [8]. The carboxylic acid group must be protected as a tert-butyl ester during this step to prevent unwanted esterification, with subsequent deprotection using trifluoroacetic acid in dichloromethane.
Alternative approaches utilize Eschenmoser’s salt (dimethylmethyleneammonium iodide) under basic conditions. Potassium carbonate in acetonitrile facilitates the formation of an enolate at C1, which attacks the electrophilic methylene group of the Eschenmoser’s salt. This method achieves 78% yield but requires strict exclusion of moisture due to the salt’s hygroscopic nature [2]. Microwave-assisted acceleration reduces reaction times from hours to minutes (15 minutes at 100°C) while improving atom economy by 15% compared to conventional heating [5].
While 1-(methoxymethyl)cyclohex-3-ene-1-carboxylic acid lacks chiral centers, stereoselective synthesis becomes crucial when targeting enantiopure derivatives or precursors. Asymmetric hydrogenation of substituted aromatic precursors using chiral catalysts induces defined stereochemistry. [(R,R)-Et-DuPhos]Rh(I) catalysts facilitate enantioselective reduction of methoxymethyl-substituted benzoic acid derivatives, achieving enantiomeric excess (ee) values >95% for the saturated cyclohexane analogs . However, preservation of the C3–C4 double bond necessitates precise catalyst tuning to avoid over-reduction.
Chiral auxiliaries enable stereocontrol at the C1 position. Evans’ oxazolidinone derivatives of 3-cyclohexene carboxylic acid undergo diastereoselective alkylation at the α-position. Using sodium hexamethyldisilazide as base and methoxymethyl chloride as electrophile at −78°C, diastereoselectivities reach 92:8 dr. Subsequent auxiliary removal yields enantiomerically enriched 1-(methoxymethyl)cyclohex-3-ene-1-carboxylic acid [6]. Enzymatic desymmetrization represents an emerging green approach: Candida antarctica lipase B catalyzes the kinetic resolution of racemic mixtures through ester hydrolysis in pH-controlled aqueous systems (phosphate buffer, pH 7.2), resolving enantiomers with E-values >200 [5].
Solvent-free methoxymethylation significantly reduces waste generation. Neat mixtures of 3-cyclohexene-1-carboxylic acid and methoxymethyl acetate undergo rearrangement at 80°C using scandium triflate (2 mol%) as catalyst. This approach eliminates solvent-related toxicity while achieving 88% yield and reducing the E-factor (kg waste/kg product) from 8.5 to 1.2 compared to traditional methods [5]. Microwave irradiation further enhances energy efficiency, cutting reaction times by 70% and suppressing thermal degradation pathways responsible for tar formation.
Photocatalytic deprotection strategies minimize hazardous reagent use. Conventional deprotection of methoxymethyl ethers employs strong acids like hydrochloric acid, generating stoichiometric waste. As an alternative, visible-light-driven photoredox catalysis using mesoporous graphitic carbon nitride (mpg-C₃N₄) as a heterogeneous catalyst enables selective deprotection under neutral conditions. This method preserves the acid-sensitive cyclohexene double bond while achieving >95% preservation of the alkene moiety, a significant improvement over acid-mediated routes [4].
Table 2: Byproduct Reduction Strategies in Key Synthetic Steps
Synthetic Step | Conventional Method | Green Alternative | Byproduct Reduction (%) | Yield Impact |
---|---|---|---|---|
Methoxymethylation | DCM solvent, AlCl₃ catalyst | Solvent-free, Sc(OTf)₃ | 82 | +5% |
Carboxylic acid protection | Ac₂O, pyridine | Enzymatic acetylation | 95 | -3% |
Enolate alkylation | Cryogenic conditions | Microwave assistance | 45 (energy) | +12% |
MOM deprotection | Conc. HCl | Photocatalysis (mpg-C₃N₄) | 100 (acid waste) | +8% |
Water-mediated reactions provide additional sustainability benefits. The Kabachnik–Fields reaction enables one-pot assembly of β-amino acid derivatives from 1-(methoxymethyl)cyclohex-3-ene-1-carboxylic acid via in situ formation of a mixed anhydride. Using water as the solvent at 60°C with zinc laurate as a catalyst achieves 94% conversion while eliminating organic solvent waste [4]. Life-cycle assessment confirms a 40% reduction in cumulative energy demand compared to toluene-based systems.
Biological Activities and Structure-Activity Relationships
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1